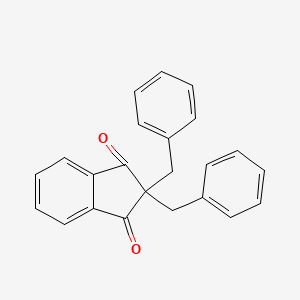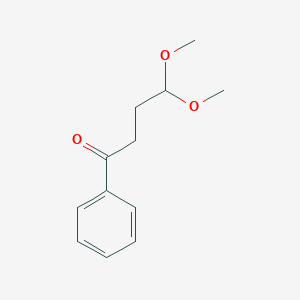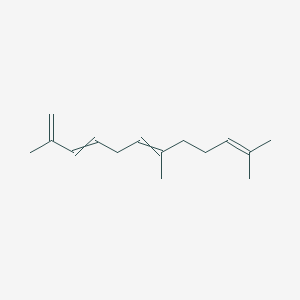![molecular formula C10H13N7O2S B14354531 1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea CAS No. 90973-60-7](/img/structure/B14354531.png)
1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea is a complex organic compound with a molecular formula of C10H13N7O2S This compound is characterized by the presence of a nitrosourea group, a purine base, and a methylsulfanyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea involves multiple steps. The initial step typically includes the preparation of the purine base, followed by the introduction of the methylsulfanyl group. The final step involves the formation of the nitrosourea group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrosourea group into amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its alkylating properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea involves its ability to act as an alkylating agent. It transfers its methyl group to nucleobases in nucleic acids, leading to mutations and potential cell death. This property makes it a candidate for cancer research, as it can target rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrosoureas and purine derivatives. Compared to these compounds, 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea is unique due to the presence of the methylsulfanyl group, which may confer additional biological activities. Other similar compounds include N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea .
Eigenschaften
CAS-Nummer |
90973-60-7 |
|---|---|
Molekularformel |
C10H13N7O2S |
Molekulargewicht |
295.32 g/mol |
IUPAC-Name |
1-methyl-3-[2-(6-methylsulfanylpurin-9-yl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H13N7O2S/c1-16(15-19)10(18)11-3-4-17-6-14-7-8(17)12-5-13-9(7)20-2/h5-6H,3-4H2,1-2H3,(H,11,18) |
InChI-Schlüssel |
COXMGDIDQKFZAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NCCN1C=NC2=C1N=CN=C2SC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


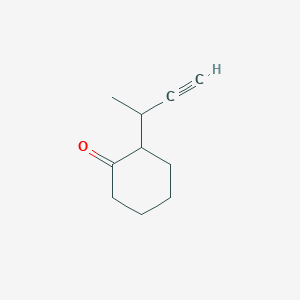
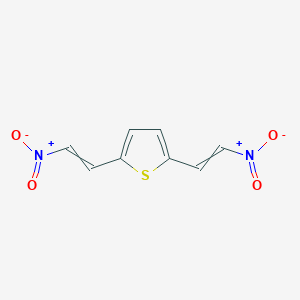


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)

![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)


![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
